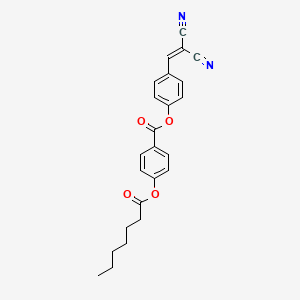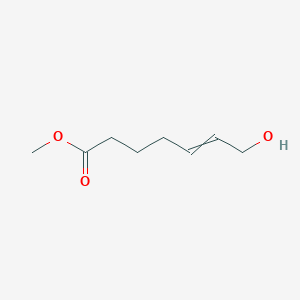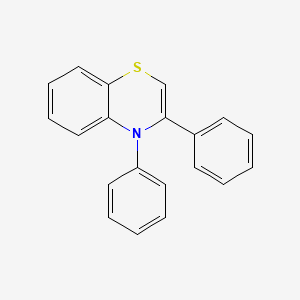![molecular formula C22H17NO2 B14450436 3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid CAS No. 75175-12-1](/img/structure/B14450436.png)
3-(4-{(E)-[([1,1'-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is an organic compound that features a biphenyl structure linked to a prop-2-enoic acid moiety through an imine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid typically involves the condensation of 4-aminobiphenyl with cinnamaldehyde under acidic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as methanol or ethanol, with glacial acetic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Biphenyl quinones.
Reduction: 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methyl]amino}phenyl)prop-2-enoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Potential use in the development of organic electronic materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is not fully understood. it is believed to interact with cellular proteins through its imine group, potentially inhibiting enzymes or modulating receptor activity. The biphenyl structure may also facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-[(4-Hydroxyphenyl)methylidene]amino]benzoic acid: Similar structure with a hydroxy group instead of a biphenyl moiety.
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)propanoic acid: Similar structure but with a saturated propanoic acid instead of a prop-2-enoic acid.
Uniqueness
3-(4-{(E)-[([1,1’-Biphenyl]-4-yl)methylidene]amino}phenyl)prop-2-enoic acid is unique due to its combination of a biphenyl structure and an imine-linked prop-2-enoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
75175-12-1 |
|---|---|
Fórmula molecular |
C22H17NO2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
3-[4-[(4-phenylphenyl)methylideneamino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C22H17NO2/c24-22(25)15-10-17-8-13-21(14-9-17)23-16-18-6-11-20(12-7-18)19-4-2-1-3-5-19/h1-16H,(H,24,25) |
Clave InChI |
FWAVFXJDPXAZFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NC3=CC=C(C=C3)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


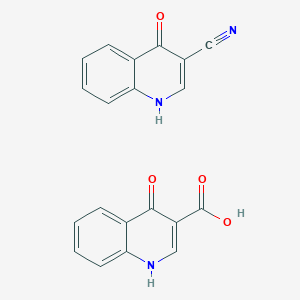

![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
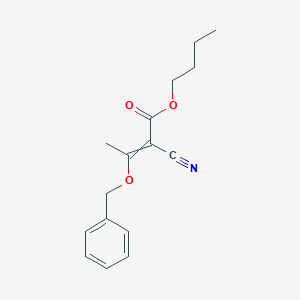
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)

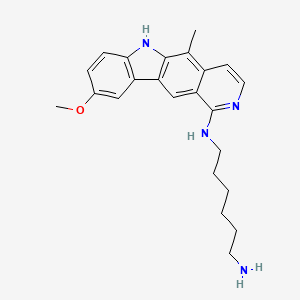
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
![(6R,7R)-7-Azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14450392.png)

